molecular formula C28H20Br2N4Na2O8S2 B154503 Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt CAS No. 10130-53-7

Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt

Cat. No. B154503
CAS RN: 10130-53-7
M. Wt: 810.4 g/mol
InChI Key: UGNMVLJXQDVALS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt, also known as Reactive Black 5 (RB5), is a synthetic azo dye that is widely used in various industries, such as textile, paper, and leather. However, the discharge of RB5-containing effluents into the environment has become a major concern due to its toxic and carcinogenic effects. Therefore, the development of efficient methods for RB5 removal from wastewater has become a crucial issue.

Mechanism of Action

RB5 is a reactive dye that can be reduced by various reducing agents, such as sodium borohydride and iron powder, to form colorless compounds. The reduction of RB5 is a stepwise process that involves the formation of several intermediates. The final product of RB5 reduction depends on the reducing agent used and the reaction conditions.
Biochemical and Physiological Effects:
RB5 has been shown to have cytotoxic, genotoxic, and mutagenic effects on various cell lines. RB5 can induce oxidative stress and DNA damage in cells, leading to cell death and genetic mutations. RB5 has also been shown to have adverse effects on aquatic organisms, such as fish and algae, by inhibiting their growth and reproduction.

Advantages and Limitations for Lab Experiments

RB5 is a widely available and inexpensive dye that can be easily synthesized in the laboratory. RB5 can be used as a model compound for the investigation of various treatment methods for azo dye removal from wastewater. However, RB5 has some limitations, such as its low solubility in water and its toxicity to living organisms.

Future Directions

1. Development of efficient and cost-effective methods for RB5 removal from wastewater.
2. Investigation of the mechanism of RB5 reduction by different reducing agents.
3. Development of RB5-based sensors for the detection of various metal ions.
4. Investigation of the potential use of RB5 as a photosensitizer for photodynamic therapy.
5. Investigation of the potential use of RB5 as a staining agent for the detection of microbial cells.
6. Investigation of the potential use of RB5 as a dye for the fabrication of organic solar cells.
7. Investigation of the potential use of RB5 as a template for the synthesis of mesoporous materials.

Synthesis Methods

RB5 can be synthesized by the diazotization of 4-methyl-2-sulfanilic acid followed by coupling with 1,5-diamino-2,6-dibromoanthraquinone. The resulting product is then converted to its disodium salt form.

Scientific Research Applications

RB5 has been extensively studied for its potential applications in various fields of science, including environmental science, chemistry, and biology. In environmental science, RB5 has been used as a model compound to investigate the efficiency of different treatment methods for azo dye removal from wastewater. In chemistry, RB5 has been used as a reagent for the determination of various metal ions. In biology, RB5 has been used as a staining agent for the detection of proteins and nucleic acids.

properties

CAS RN

10130-53-7

Product Name

Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt

Molecular Formula

C28H20Br2N4Na2O8S2

Molecular Weight

810.4 g/mol

IUPAC Name

disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

UGNMVLJXQDVALS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS RN

10130-53-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.